Methyl 4-chloro-6-nitroquinoline-2-carboxylate
CAS No.: 259196-22-0
Cat. No.: VC3843650
Molecular Formula: C11H7ClN2O4
Molecular Weight: 266.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 259196-22-0 |
|---|---|
| Molecular Formula | C11H7ClN2O4 |
| Molecular Weight | 266.64 g/mol |
| IUPAC Name | methyl 4-chloro-6-nitroquinoline-2-carboxylate |
| Standard InChI | InChI=1S/C11H7ClN2O4/c1-18-11(15)10-5-8(12)7-4-6(14(16)17)2-3-9(7)13-10/h2-5H,1H3 |
| Standard InChI Key | MLNZGLXWSKPMPQ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=C1)Cl |
| Canonical SMILES | COC(=O)C1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=C1)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Methyl 4-chloro-6-nitroquinoline-2-carboxylate is systematically named according to IUPAC guidelines as methyl 4-chloro-6-nitroquinoline-2-carboxylate. Its molecular structure consists of a quinoline backbone substituted with a chlorine atom at position 4, a nitro group at position 6, and a methyl ester at position 2 . The compound’s canonical SMILES representation is COC(=O)C1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=C1)Cl, which encodes its stereoelectronic configuration .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 259196-22-0 | |
| Molecular Formula | ||
| Molecular Weight | 266.64 g/mol | |
| IUPAC Name | methyl 4-chloro-6-nitroquinoline-2-carboxylate | |
| SMILES | COC(=O)C1=NC2=C(C=C(C=C2)N+[O-])C(=C1)Cl |
Spectroscopic and Crystallographic Data
Nuclear magnetic resonance (NMR) studies of structurally similar quinoline derivatives, such as methyl 6-chloro-4-hydroxy-2-(methylthio)quinoline-3-carboxylate, reveal distinct proton environments. For instance, the methyl ester group typically resonates near δ 3.9–4.1 ppm in -NMR, while aromatic protons appear between δ 7.4–9.1 ppm depending on substituent effects . Although direct crystallographic data for this compound are unavailable, computational models predict a planar quinoline ring system with substituents influencing electron distribution and intermolecular interactions .
Synthesis and Reaction Pathways
General Synthetic Strategy
The synthesis of methyl 4-chloro-6-nitroquinoline-2-carboxylate follows a multi-step protocol:
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Quinoline Core Formation: Initial construction of the quinoline backbone via Skraup or Doebner-Miller reactions using aniline derivatives.
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Nitration: Introduction of the nitro group at position 6 using nitric acid or nitronium tetrafluoroborate under controlled conditions .
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Chlorination: Electrophilic substitution or radical chlorination to introduce chlorine at position 4.
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Esterification: Reaction with methanol in the presence of acid catalysts to form the methyl ester at position 2 .
Table 2: Comparative Synthesis Conditions for Quinoline Derivatives
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitration | , 0–5°C | 65–75 | |
| Chlorination | , FeCl catalyst | 80–85 | |
| Esterification | , HSO, reflux | 90–95 |
Optimization Challenges
Key challenges include regioselectivity during nitration and chlorination, as competing reactions may yield positional isomers. For example, methyl 2-chloro-6-nitroquinoline-4-carboxylate (CAS 103646-11-3) represents a structural isomer differing in substituent positions . Purification via column chromatography or recrystallization is critical to isolate the desired product .
Physicochemical Properties
Thermal Behavior
Differential scanning calorimetry (DSC) of related compounds, such as methyl 6-chloro-4-hydroxyquinoline-3-carboxylate, reveals melting points near 158–159°C . While direct data for this compound are unavailable, its molecular weight and substituent effects suggest a similar thermal profile.
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